molecular formula C6H12Cl3O4P<br>C6H12Cl3O4P<br>(ClCH2CH2O)3PO B136036 Tris(2-chloroethyl) phosphate CAS No. 115-96-8

Tris(2-chloroethyl) phosphate

Cat. No.: B136036
CAS No.: 115-96-8
M. Wt: 285.5 g/mol
InChI Key: HQUQLFOMPYWACS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tris(2-chloroethyl) phosphate (TCEP) is primarily used as a flame retardant and plasticizer in various types of polymers . It is extensively applied in diverse industries such as construction materials, textiles, chemical manufacturing, and electronics . The primary targets of TCEP are these materials where it acts as a flame retardant and plasticizer.

Mode of Action

Instead, it is physically mixed with these materials, which allows it to continuously evaporate from the treated commodities, leading to its dispersion into various environmental media .

Biochemical Pathways

The degradation of TCEP has been studied extensively. It has been found that the degradation of TCEP can be triggered by reductive transformation to form bis(2-chloroethyl) phosphate (BCEP), mono-chloroethyl phosphate (MCEP), and by hydrolytic dechlorination to form bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), 2-chloroethyl bis(2-hydroxyethyl) phosphate (TCEP-2OH), 2-chloroethyl (2-hydroxyethyl) hydrogen phosphate (BCEP-OH) .

Pharmacokinetics

It is known that tcep is resistant to conventional water treatment processes . This resistance suggests that once TCEP enters the environment, it may persist for a long time before it is degraded or removed.

Result of Action

TCEP has been found to present unreasonable risk to human health and the environment . The EPA identified health risks, including neurological effects, reproductive effects, developmental effects, kidney effects, and cancer from exposure to TCEP . TCEP also poses unreasonable risk to aquatic species like fish and aquatic invertebrates .

Action Environment

The action environment of TCEP is primarily the materials it is added to and the surrounding environment. Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of TCEP . For example, the presence of common co-existing aqueous substrates such as Cl−, HCO3−, H2PO4−, and HA can hinder the degradation process of TCEP .

Biochemical Analysis

Biochemical Properties

Tris(2-chloroethyl) phosphate has been found to instigate phosphorylation upon binding to molecules such as proteins or nucleic acids . This induces structural and functional alterations in these molecules .

Cellular Effects

In a study where freshwater fish Cirrhinus mrigala were exposed to this compound, thyroid-stimulating hormone (TSH), triiodothyronine (T3), and thyroxine (T4) levels were significantly inhibited . The superoxide dismutase (SOD), catalase (CAT), glutathione S-transferase (GST), and lipid peroxidation (LPO) levels were increased significantly in gills, liver, and kidney tissues .

Molecular Mechanism

The molecular mechanism of this compound involves binding to biomolecules and inducing phosphorylation . This results in structural and functional changes in these molecules .

Temporal Effects in Laboratory Settings

In a study where freshwater fish Cirrhinus mrigala were exposed to this compound for 21 days, significant changes in thyroid hormones and antioxidant enzymes were observed .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, exposure to low concentrations of this compound increased antioxidant enzyme activities, while exposure to high concentrations reduced antioxidative capacity and elevated lipid peroxidation levels .

Metabolic Pathways

It is known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical properties, it is likely to interact with various transporters or binding proteins .

Subcellular Localization

It is likely to be directed to specific compartments or organelles based on its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(2-chloroethyl) phosphate can be synthesized through the reaction of ethylene chlorohydrin with phosphoric acid. This process involves the direct electrochemical synthesis from elemental phosphorus and ethylene chlorohydrin in a diaphragmless electrolyzer . The solubility of white phosphorus in this compound is a critical factor in this synthesis.

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphorus oxychloride with ethylene oxide in the presence of a catalyst. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include bis(2-chloroethyl) phosphate, mono(2-chloroethyl) phosphate, and other hydrolyzed or oxidized derivatives .

Scientific Research Applications

Tris(2-chloroethyl) phosphate has extensive applications in scientific research and industry:

Comparison with Similar Compounds

Tris(2-chloroethyl) phosphate can be compared with other similar compounds, such as tris(1-chloro-2-propyl) phosphate and tris(2,3-dibromopropyl) phosphate:

This compound stands out due to its unique combination of chlorine and phosphorus, providing effective flame-retardant properties while also being a subject of extensive research for its potential health effects.

Properties

IUPAC Name

tris(2-chloroethyl) phosphate
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InChI

InChI=1S/C6H12Cl3O4P/c7-1-4-11-14(10,12-5-2-8)13-6-3-9/h1-6H2
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InChI Key

HQUQLFOMPYWACS-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)OP(=O)(OCCCl)OCCCl
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Molecular Formula

C6H12Cl3O4P, Array
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Related CAS

28205-79-0
Record name Ethanol, 2-chloro-, phosphate (3:1), homopolymer
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DSSTOX Substance ID

DTXSID5021411
Record name Tris(2-chloroethyl) phosphate
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Molecular Weight

285.5 g/mol
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Physical Description

Tris(2-chloroethyl) phosphate is an odorless clear liquid. Neutral pH. (NTP, 1992), A clear liquid with a slight odor; [HSDB], COLOURLESS-TO-YELLOW LIQUID.
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Boiling Point

626 °F at 760 mmHg (NTP, 1992), 330 °C, BP: 210-220 °C
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Flash Point

450 °F (NTP, 1992), 216 °C (Cleveland open cup), 232 °C (450 °F) (Closed cup), 202 °C c.c.
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Solubility

1 to 5 mg/mL at 68 °F (NTP, 1992), In water, 7.82X10+3 mg/L at 20 °C, In water, 7,000 mg/L, temp not specified., Insoluble in benzene. Soluble in most organic solvents., Slightly soluble in carbon tetrachloride, Very slightly soluble in aliphatic hydrocarbons; soluble in alcohols, esters, ketones and aromatic hydrocarbons., Solubility in water, g/100ml at 20 °C: 0.78 (very poor)
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Density

1.425 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.39 g/cu cm at 25 °C, Relative density (water = 1): 1.4
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Vapor Density

Relative vapor density (air = 1): 9.8
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Vapor Pressure

0.5 mmHg at 293 °F (NTP, 1992), 0.06 [mmHg], VP: 1.60X10-5 mm Hg at 25 °C (extrapolated from a reduced BP value), VP: 0.5 mm Hg at 145 °C, 6.13X10-2 mm Hg at 25 °C, negligible
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Mechanism of Action

The present study was conducted to clarify the acute effect of tris(2-chloroethyl)phosphate (TRCP), an organophosphate flame-retardant, on spontaneous ambulatory activity (AA) in male ICR mice and to examine the neurochemical mechanism of this effect. Single dose administration of 200 mg/kg i.p. of TRCP increased AA in ICR mice. Neither the nicotinic cholinergic antagonist mecamylamine (MA) nor the muscarinic cholinergic antagonist scopolamine (SCP) affected the AA response to TRCP. On the other hand, the benzodiazepine agonist diazepam (DZ), the GABAA agonist muscimol (MUS) and the GABAB agonist baclofen (BAC) all attenuated the effect of TRCP. DZ and MUS blocked the increase of AA within the first 10 min after administration of TRCP. These drugs did not attenuate the AA-increasing effect of SCP, suggesting that the mechanism of TRCP action is distinct from that of SCP. MUS and BAC did, but DZ did not, inhibit the AA increasing effect of the dopaminergic agonist apomorphine (APO), suggesting that dopamine is involved in the control of AA, and that GABA can affect AA through interaction with dopaminergic neurons. These results suggest that TRCP acts as a GABA antagonist and not as a cholinergic agonist, and that TRCP increases AA in ICR mice through a GABAergic mechanism.
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Color/Form

Clear, transparent liquid, Low viscosity liquid

CAS No.

115-96-8, 29716-44-7, 68411-66-5
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Explanation Creative Commons CC BY 4.0

Melting Point

less than -76 °F (NTP, 1992), -55 °C, -51 °C
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TRIS(2-CHLOROETHYL) PHOSPHATE
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Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

However, phosphorus trichloride can easily be oxidized by oxygen or oxygen-containing gases to phosphorus oxychloride. A slow, steady increase in the phosphorus oxychloride content can be observed during storage, transport and use of phosphorus trichloride. The phosphorus oxychloride lowers the quality of the phosphorus trichloride and necessarily leads to undesirable by-products during chemical processing, so that the desired end product is of lower quality and is obtained in a lesser yield. For example, in further processing to phosphorus pentachloride or phosphorus sulfochloride, all the phosphorus oxychloride reaches the end product. Because of the physical properties, subsequent separation is much more difficult than separation from phosphorus trichloride. During further processing to phosphorous acid, phosphoric acid is formed from the phosphorus oxychloride and phosphates are formed as by-products during the reaction with alcohols to phosphites. During the synthesis of tri-(2-chloroethyl) phosphite by reaction with ethylene oxide, tri-(2-chloroethyl) phosphate is formed as an interfering by-product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known toxicological effects of TCEP in animal studies?

A1: Studies in rats have shown that TCEP can cause dose-, sex-, and species-dependent lesions in the hippocampus, a brain region crucial for learning and memory. [] Additionally, long-term exposure to TCEP via oral administration led to an increased incidence of renal tubule adenomas (benign tumors) in both male and female rats. [] Other potential effects observed in animal studies include thyroid follicular cell neoplasms, mononuclear cell leukemia, and gliosis in the brain. []

Q2: Does TCEP exposure affect the liver in animals?

A2: Yes, studies in zebrafish have demonstrated that exposure to TCEP can lead to liver damage, marked by tissue lesions and changes in liver-injury-specific markers. [] This hepatotoxicity may be linked to disruptions in the hypothalamic-pituitary-thyroid (HPT) axis and the gut-liver axis, potentially inducing inflammation and oxidative stress in the liver. []

Q3: How does TCEP impact oxidative stress in living organisms?

A3: Research using juvenile Atlantic salmon exposed to TCEP showed an increase in lipid peroxidation, a marker of oxidative damage. [] This increase was associated with changes in the expression of genes involved in oxidative stress responses, such as glutathione peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST). []

Q4: How persistent is TCEP in the environment?

A5: TCEP has been detected in various environmental compartments, including water, sediment, soil, and air, indicating its persistence and potential for long-range transport. [, , , ] Research suggests that while some microbial degradation of TCEP can occur in sediment, it primarily follows a hydrolytic dechlorination and oxidation pathway, leading to the formation of metabolites like bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). []

Q5: What are the main sources of TCEP in the environment?

A6: The widespread use of TCEP as a flame retardant and plasticizer in various products contributes significantly to its release into the environment. [, ] Studies have identified indoor dust as a major reservoir of TCEP, with potential sources being treated furniture, electronics, and building materials. [, , ] Atmospheric transport also plays a role in spreading TCEP to remote areas, including polar regions. []

Q6: How is TCEP metabolized in living organisms?

A8: Studies in rats and mice indicate that TCEP is readily absorbed from the gastrointestinal tract and metabolized relatively quickly. [, ] The primary route of excretion is through urine, with the major metabolite identified as bis(2-chloroethyl) carboxymethyl phosphate. [] Other metabolites include bis(2-chloroethyl) hydrogen phosphate and the glucuronide of bis(2-chloroethyl) 2-hydroxyethyl phosphate. []

Q7: Are there differences in TCEP metabolism between species and sexes?

A9: Yes, research suggests some variations in TCEP metabolism across species and sexes. For instance, mice eliminate TCEP-derived radioactivity more rapidly than rats. [] While the metabolic profile remains similar, specific metabolic pathways and rates may differ, potentially contributing to the observed variations in TCEP toxicity. []

Q8: How does TCEP distribute in the body?

A10: Following absorption, TCEP is distributed to various tissues, including the brain. [] Studies in rats have shown that TCEP can cross the blood-brain barrier and reach all brain regions, with higher concentrations observed in the hippocampus shortly after administration. []

Q9: How is TCEP typically measured in environmental samples?

A11: Various analytical techniques are employed to measure TCEP levels in environmental matrices. Gas chromatography-mass spectrometry (GC-MS) is frequently used for analyzing TCEP in samples like PVC articles [] and cigarette smoke. [, ] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is another powerful tool for quantifying TCEP and its metabolites in complex matrices like water, sediment, and biological samples. [, ]

Q10: What are the challenges in accurately measuring TCEP in environmental and biological samples?

A12: Accurately measuring TCEP, particularly at trace levels, can be challenging due to its physicochemical properties and the complexity of the matrices. Background contamination during sample preparation and analysis is a major concern. [] Furthermore, the presence of TCEP isomers and other structurally similar compounds requires robust separation techniques and selective detection methods to avoid interference. []

Q11: Are there any alternatives to TCEP as a flame retardant?

A24: Yes, with increasing concerns about the environmental and health impacts of TCEP, researchers and manufacturers are exploring alternative flame retardants. These include: * Other organophosphate flame retardants (OPFRs): While some OPFRs like tris(1-chloro-2-propyl) phosphate (TCPP) and tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) are also under scrutiny, they are currently considered as alternatives to TCEP. [] * Non-halogenated flame retardants: These include phosphorus-based flame retardants like tetramethylene bis(orthophosphorylurea) (TBPU) and inorganic compounds like aluminium hydroxide and magnesium hydroxide. [, ] * Novel flame retardant materials: Ongoing research is focused on developing new, environmentally friendly flame retardant materials with improved safety profiles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.